Metoprolol fumarate is a cardioselective beta-1 adrenergic receptor antagonist with antihypertensive properties, commonly used in the treatment of cardiovascular diseases. It operates without intrinsic sympathomimetic activity and is known for its ability to reduce the rate and force of myocardial contraction, leading to a decrease in cardiac output. Additionally, metoprolol fumarate can influence the renin-angiotensin system by reducing the secretion of renin, which in turn decreases the levels of angiotensin II, preventing vasoconstriction and aldosterone secretion1.
The primary mechanism of action of metoprolol involves the antagonism of beta-1 adrenergic receptors in the heart. By blocking these receptors, metoprolol prevents the normal action of neurotransmitters like noradrenaline and adrenaline, which would typically increase heart rate and force of contraction. This leads to a reduction in cardiac workload and oxygen demand. Furthermore, metoprolol's effect on the renin-angiotensin system contributes to its antihypertensive properties by reducing the production of angiotensin II, a potent vasoconstrictor, and subsequently lowering blood pressure1.
Studies on isolated feline ventricular myocytes have shown that metoprolol can directly affect cellular electrophysiological activity. It decreases the duration and voltage of the action potential plateau without affecting the upstroke velocity or the repolarization rate during phase 3. Metoprolol also exhibits a use-dependent inhibition of sodium channels at higher frequencies of stimulation, which may contribute to its antiarrhythmic properties. Additionally, metoprolol reduces peak inward rectifying potassium current (IKl) and affects other ionic currents such as the transient outward (Ito) and "L"-type calcium (ICa) currents, which are crucial for the electrical activity of the heart3.
Metoprolol's pharmacological profile has been extensively studied in both animals and humans. It is a highly specific beta-1 blocker with minimal effects on beta-2 receptors, which accounts for its cardioselectivity. Unlike non-selective beta-blockers, metoprolol has a minimal impact on the vasodilator and bronchodilator effects of isoprenaline, a beta-agonist. This selectivity makes metoprolol particularly useful in patients with respiratory diseases such as asthma, where beta-2 receptor activation is important for bronchodilation. The pharmacokinetic studies have revealed that metoprolol is completely absorbed after oral administration, with a first-pass elimination rate of about 55% in humans and a plasma half-life of 3-4 hours. The beta-blocking action is primarily due to the unchanged form of the drug4.
Metoprolol is widely used in the management of hypertension, angina pectoris, heart failure, and arrhythmias. Its ability to reduce cardiac output and inhibit the cardiac response to catecholamines makes it an effective agent in reducing the workload on the heart and controlling high blood pressure1.
However, some studies have raised concerns regarding the use of metoprolol in certain settings. For instance, acute beta-blockade with metoprolol has been associated with increased mortality, potentially due to its impairment of beta-2 adrenoreceptor-mediated vasodilation. This effect can reduce tissue oxygen delivery by impairing the vasodilatory response to beta-2 adrenergic agonists, which may contribute to adverse outcomes in perioperative patients2.
Metoprolol's specific beta-1 selectivity has led to a reevaluation of the beta-receptor classification system and has implications for the development of new beta-blockers with improved specificity and therapeutic profiles. Its pharmacological characteristics continue to be a subject of research, with implications for the treatment of cardiovascular diseases and the understanding of beta-receptor dynamics4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6